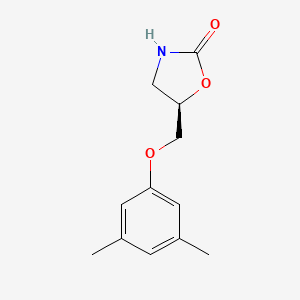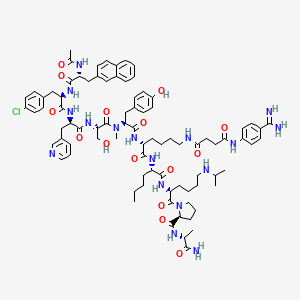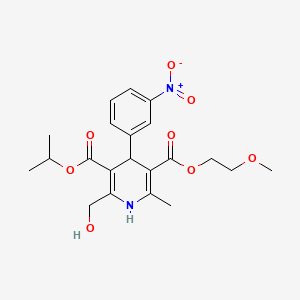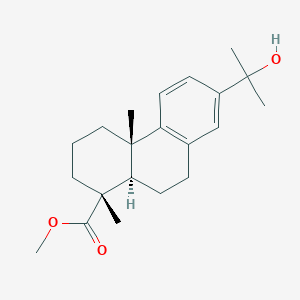![molecular formula C10H9F2N3O B12768523 Fluconazole impurity E [WHO-IP] CAS No. 1174406-04-2](/img/structure/B12768523.png)
Fluconazole impurity E [WHO-IP]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluconazole impurity E involves the reaction of 2,4-difluoroacetophenone with 1H-1,2,4-triazole under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of Fluconazole impurity E .
Industrial Production Methods
Industrial production of Fluconazole impurity E follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Fluconazole impurity E undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; usually performed in alcohol or aqueous solutions.
Substitution: Various nucleophiles; reactions often conducted in polar solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols .
科学的研究の応用
Fluconazole impurity E is widely used in scientific research, including:
Chemistry: As a reference standard in analytical chemistry for method development and validation.
Biology: In studies related to the metabolism and degradation of fluconazole.
Medicine: To ensure the quality and safety of fluconazole formulations.
Industry: In the pharmaceutical industry for quality control and regulatory compliance.
作用機序
Fluconazole impurity E, being a structural analog of fluconazole, shares some similarities in its mechanism of action. Fluconazole is a selective inhibitor of fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition disrupts cell membrane formation, leading to fungal cell death .
類似化合物との比較
Similar Compounds
Fluconazole: The parent compound, used as an antifungal agent.
Fluconazole impurity A, B, C, D: Other related impurities that arise during the synthesis and degradation of fluconazole.
Uniqueness
Fluconazole impurity E is unique due to its specific structural modifications, which make it an essential reference standard for ensuring the purity and efficacy of fluconazole. Its distinct chemical properties and reactivity also make it valuable in various analytical applications .
特性
CAS番号 |
1174406-04-2 |
|---|---|
分子式 |
C10H9F2N3O |
分子量 |
225.19 g/mol |
IUPAC名 |
1-[4,6-difluoro-6-(1,2,4-triazol-1-yl)cyclohexa-1,4-dien-1-yl]ethanone |
InChI |
InChI=1S/C10H9F2N3O/c1-7(16)9-3-2-8(11)4-10(9,12)15-6-13-5-14-15/h3-6H,2H2,1H3 |
InChIキー |
QVNUEMDLWMCXAX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CCC(=CC1(N2C=NC=N2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





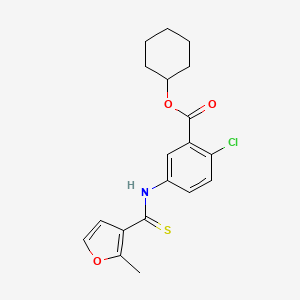
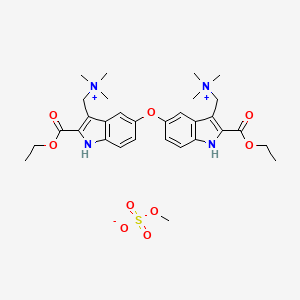
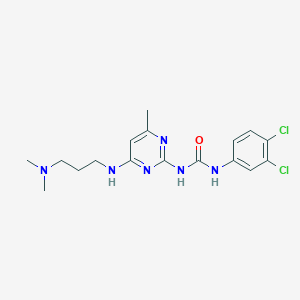
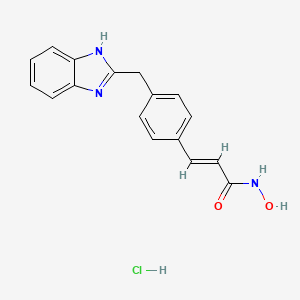
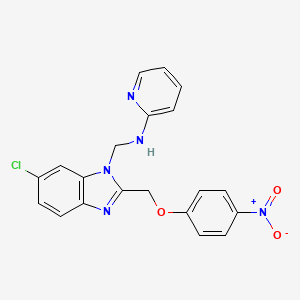
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)
